molecular formula C23H25N3O6S B2991698 N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 851406-24-1

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2991698
CAS No.: 851406-24-1
M. Wt: 471.53
InChI Key: SOPOGOIFAHUOAP-UHFFFAOYSA-N
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Description

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a methoxy group, and a morpholine sulfonyl benzamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps. One common approach is the condensation of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with an appropriate amine to form the quinoline core. This is followed by the introduction of the ethyl linker and the morpholine sulfonyl benzamide group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinoline core can be reduced to form a hydroxyl group.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base, such as triethylamine (TEA).

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced quinoline derivatives, and substituted sulfonyl benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives.

    Morpholine derivatives: Compounds like morpholine-4-carboxamide and its analogs.

Uniqueness

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide is unique due to its combination of a quinoline core with a morpholine sulfonyl benzamide moiety. This structural arrangement imparts specific biological activities and chemical reactivity that distinguish it from other quinoline or morpholine derivatives.

Properties

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S/c1-31-19-5-2-17-14-18(23(28)25-21(17)15-19)8-9-24-22(27)16-3-6-20(7-4-16)33(29,30)26-10-12-32-13-11-26/h2-7,14-15H,8-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPOGOIFAHUOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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